ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with an ethyl carboxylate group and a glycyl linker (N-glycine derivative) attached to a 4,6-dimethoxy-1-methylindole moiety. The indole ring’s substitution pattern (methoxy and methyl groups) confers distinct electronic and steric properties, while the ethyl carboxylate enhances solubility and bioavailability. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and conformational flexibility, making this compound a candidate for pharmacological applications .
Properties
Molecular Formula |
C21H28N4O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O6/c1-5-31-21(28)25-8-6-24(7-9-25)19(26)13-22-20(27)17-12-15-16(23(17)2)10-14(29-3)11-18(15)30-4/h10-12H,5-9,13H2,1-4H3,(H,22,27) |
InChI Key |
VNAATTPURJGKMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2C)C=C(C=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves multiple steps. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then coupled with glycine and piperazine-1-carboxylate under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cancer cell growth and antiviral activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in three key regions: (1) indole substituents, (2) linker type, and (3) piperazine modifications. Below is a comparative analysis:
Key Findings
Indole Substitutions :
- The 4,6-dimethoxy-1-methylindole in the target compound increases metabolic stability compared to halogenated (e.g., 5-chloro) or unsubstituted indoles. Methoxy groups reduce oxidative metabolism, while the 1-methyl group prevents N-demethylation .
- 5-Chloro-substituted indole (CAS 904262-97-1) may enhance antimicrobial activity but risks higher toxicity due to halogen presence .
In contrast, direct carbonyl linkages (e.g., CAS 1024061-54-8) or alkyl chains (e.g., butyl in ) alter pharmacokinetics: alkyl chains increase lipophilicity but reduce aqueous solubility .
Piperazine Modifications: Ethyl carboxylate is a common modification to enhance bioavailability by masking the piperazine’s basic nitrogen, reducing ionization at physiological pH .
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